Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
Overview
Description
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-chlorophenyl group and two fluorine atoms attached to the alpha carbon of the acetate group
Scientific Research Applications
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Safety and Hazards
Future Directions
While specific future directions for Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate are not mentioned in the search results, related compounds have been discussed. For instance, compounds with substituted phenyl rings are considered as a perfect side chain for the indole nucleus for the development of new antioxidant agents .
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Similar compounds, such as carbonyl cyanide m-chlorophenyl hydrazone, are known to inhibit oxidative phosphorylation .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a broad range of biochemical pathways .
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate typically involves the esterification of 2-(3-chlorophenyl)-2,2-difluoroacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the phenyl ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Substituted phenyl derivatives.
Hydrolysis: 2-(3-chlorophenyl)-2,2-difluoroacetic acid and ethanol.
Reduction: 2-(3-chlorophenyl)-2,2-difluoroethanol.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate
- Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
- Ethyl 2-(3-chlorophenyl)-2,2-dichloroacetate
Uniqueness
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of two fluorine atoms on the alpha carbon
Properties
IUPAC Name |
ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZFHRLBCLCNEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577543 | |
Record name | Ethyl (3-chlorophenyl)(difluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135334-14-4 | |
Record name | Ethyl (3-chlorophenyl)(difluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.